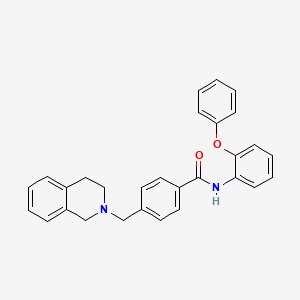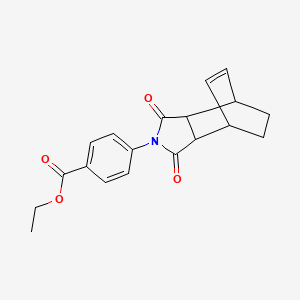![molecular formula C25H23N5OS2 B11564197 2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11564197.png)
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves the reaction of substituted anilines with ammonium thiocyanate in the presence of hydrochloric acid . The reaction mixture is refluxed, cooled, and then further reacted with appropriate reagents to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved are still under investigation and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities.
1,2,3-Benzothiadiazole: This compound is structurally related and also possesses diverse biological and industrial applications.
Uniqueness
2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H23N5OS2 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
2-[3-(1,3-benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H23N5OS2/c1-31-19-12-10-18(11-13-19)14-28-15-29(24-26-20-6-2-4-8-22(20)32-24)17-30(16-28)25-27-21-7-3-5-9-23(21)33-25/h2-13H,14-17H2,1H3 |
Clé InChI |
QAASGFUTAWSHAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z,2Z)-hydrazine-1,2-diylidenebis[(Z)methylylidenenaphthalene-1,2-diyl] bis(4-nitrobenzenesulfonate)](/img/structure/B11564114.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11564115.png)
![2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564128.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11564136.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11564139.png)
![4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11564143.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11564156.png)
![N-({N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564157.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11564160.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11564162.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
